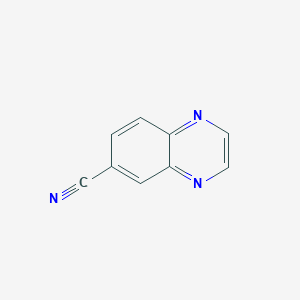

Quinoxaline-6-carbonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

quinoxaline-6-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5N3/c10-6-7-1-2-8-9(5-7)12-4-3-11-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFIJAECRUMYOAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CN=C2C=C1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70632195 | |

| Record name | Quinoxaline-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70632195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23088-24-6 | |

| Record name | Quinoxaline-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70632195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | quinoxaline-6-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Quinoxaline-6-carbonitrile chemical properties and structure

An In-Depth Technical Guide to Quinoxaline-6-carbonitrile: Properties, Synthesis, and Applications

Introduction: The Versatility of a Privileged Scaffold

This compound is a heterocyclic aromatic compound featuring a quinoxaline core functionalized with a nitrile group. The quinoxaline structure, formed by the fusion of a benzene ring and a pyrazine ring, is recognized in medicinal chemistry as a "privileged scaffold".[1][2] This is due to its presence in numerous bioactive compounds and its ability to serve as a versatile building block for designing new therapeutic agents.[3][4] Quinoxaline derivatives exhibit a vast range of pharmacological activities, including antibacterial, anticancer, antiviral, and anti-inflammatory properties.[5][6]

This compound, specifically, combines the foundational quinoxaline moiety with a chemically reactive and synthetically useful nitrile group. This makes it a valuable intermediate in the synthesis of more complex molecules for pharmaceuticals, agrochemicals, and materials science.[7][8] Its stability and capacity to form strong intermolecular bonds, such as hydrogen bonds, further enhance its utility as a component in the development of novel materials and polymers.[7][9] This guide provides a comprehensive technical overview of its chemical structure, properties, synthesis, and key applications for researchers and drug development professionals.

Molecular Structure and Physicochemical Properties

The structure of this compound consists of a bicyclic system where a benzene ring is ortho-fused to a pyrazine ring. The nitrile (-C≡N) group is substituted at the 6-position of the benzene ring.

Caption: 2D structure of this compound with IUPAC numbering.

The key physicochemical properties of this compound are summarized in the table below, providing essential data for experimental design and handling.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₅N₃ | [7][10] |

| Molecular Weight | 155.16 g/mol | [7][10] |

| Appearance | White to off-white solid | [10] |

| Melting Point | 176-178 °C | [10][11] |

| Boiling Point | 329.7 ± 22.0 °C (Predicted) | [11] |

| pKa | -0.94 ± 0.30 (Predicted) | [8][11] |

| CAS Number | 23088-24-6 | [7][12] |

| IUPAC Name | This compound |

Spectroscopic Characterization

Spectroscopic analysis is fundamental to confirming the identity and purity of a synthesized compound. The following sections detail the expected spectral characteristics for this compound based on the known properties of the quinoxaline scaffold and nitrile functional group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show five signals in the aromatic region (typically δ 7.5-9.5 ppm). The two protons on the pyrazine ring (H-2 and H-3) are expected to appear as singlets or doublets at the most downfield positions due to the deshielding effect of the adjacent nitrogen atoms. The three protons on the substituted benzene ring (H-5, H-7, H-8) will exhibit characteristic splitting patterns (e.g., doublets, doublet of doublets) based on their coupling with each other.

-

¹³C NMR: The carbon NMR spectrum should display nine distinct signals. The carbons of the pyrazine ring (C-2 and C-3) are typically found downfield (~145 ppm).[13] The nitrile carbon (C≡N) gives a characteristic signal in the range of 115-120 ppm. The remaining six carbons of the benzene ring will appear in the aromatic region, with the carbon attached to the nitrile group (C-6) showing a distinct chemical shift.[13]

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence for the key functional groups present in the molecule.

-

C≡N Stretch: A sharp, strong absorption band is expected in the region of 2220-2240 cm⁻¹ corresponding to the nitrile stretching vibration.[14]

-

C=N and C=C Stretch: Multiple bands in the 1500-1620 cm⁻¹ region are characteristic of the C=N stretching of the pyrazine ring and the C=C stretching of the aromatic system.[14][15]

-

Aromatic C-H Stretch: Weak to medium bands are expected above 3000 cm⁻¹ (typically 3030-3080 cm⁻¹).[14]

-

Aromatic C-H Bending: Out-of-plane C-H bending vibrations appear as strong bands in the 700-900 cm⁻¹ region, which can be diagnostic of the substitution pattern on the benzene ring.[16]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation analysis.

-

Molecular Ion Peak: In an electron ionization (EI) or electrospray ionization (ESI) mass spectrum, a prominent molecular ion peak ([M]⁺ or [M+H]⁺) is expected at m/z 155 or 156, respectively, corresponding to the molecular weight of the compound.[17][18]

-

Fragmentation: Common fragmentation pathways for quinoxalines involve the loss of HCN from the pyrazine ring. The presence of the nitrile group may lead to additional characteristic fragmentation patterns.[17]

Synthesis of this compound

Causality of the Synthetic Approach

The most reliable and widely used method for synthesizing the quinoxaline core is the condensation reaction between an ortho-phenylenediamine and a 1,2-dicarbonyl compound.[19][20] This reaction is efficient and proceeds under relatively mild conditions. For this compound, the logical precursors are 3,4-diaminobenzonitrile and glyoxal . The diamine provides the benzene ring and the two nitrogen atoms for the pyrazine ring, while the glyoxal provides the C-2 and C-3 carbons. Ethanol or acetic acid is often used as the solvent to facilitate the dissolution of both reactants and to catalyze the condensation and subsequent dehydration/oxidation steps.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol describes a standard laboratory procedure for the synthesis of this compound.

-

Reactant Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve 3,4-diaminobenzonitrile (1.0 eq) in ethanol (approx. 10 mL per gram of diamine).

-

Addition of Dicarbonyl: To the stirred solution, add a 40% aqueous solution of glyoxal (1.05 eq) dropwise over 5-10 minutes at room temperature. The addition is often mildly exothermic.

-

Reaction: Stir the reaction mixture at room temperature for 2-4 hours or at a gentle reflux (approx. 80 °C) for 30-60 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Product Precipitation (Workup): After the reaction is complete, cool the mixture to room temperature. Slowly add cold water to the flask with stirring until the product precipitates out as a solid.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold water and then with a small amount of cold ethanol to remove impurities.

-

Purification: For higher purity, recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture.

-

Drying and Characterization: Dry the purified crystals under vacuum. Characterize the final product by measuring its melting point and obtaining NMR, IR, and MS spectra to confirm its identity and purity.

Applications in Research and Drug Development

The quinoxaline scaffold is a cornerstone in the development of therapeutics.[2][4] Derivatives have been commercialized as antibacterial agents, and numerous candidates are under investigation for various diseases.[6][21]

This compound serves as a key intermediate in this field. The nitrile group can be readily transformed into other functional groups such as amines, amides, or carboxylic acids, allowing for extensive structural diversification to optimize biological activity.[3]

A particularly promising application for quinoxaline derivatives is in oncology, specifically as inhibitors of hypoxia-inducible factor 1-alpha (HIF-1α).[22][23] In the low-oxygen (hypoxic) environment of solid tumors, HIF-1α is stabilized and promotes tumor survival, angiogenesis, and resistance to therapy.[23] Quinoxaline-1,4-dioxide derivatives, including those with a carbonitrile moiety, have been shown to suppress HIF-1α activity, increase reactive oxygen species (ROS), and exhibit potent cytotoxicity against cancer cells, even those with multidrug resistance (MDR).[23]

Caption: Simplified HIF-1α signaling pathway and the inhibitory role of quinoxaline derivatives.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It is classified as harmful and an irritant.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Conclusion

This compound is more than a simple chemical compound; it is a versatile platform for innovation in medicinal chemistry and materials science. Its well-defined structure, predictable spectroscopic properties, and straightforward synthesis make it an accessible yet powerful tool for researchers. The combination of the biologically active quinoxaline core with a synthetically adaptable nitrile handle ensures its continued relevance in the quest for novel therapeutics, particularly in challenging areas such as oncology. As drug development moves towards more targeted and potent agents, the strategic use of such well-characterized building blocks will remain paramount.

References

-

2-Quinoxalinecarbonitrile. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

-

Quinoxaline. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

-

Aselkina, A., et al. (2022). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Molecules, 27(21), 7203. [Link]

-

Kumar, V., et al. (2021). An environmentally benign protocol for the synthesis of quinoxaline derivatives under ultrasound irradiation. Indian Journal of Chemistry, 60B, 1133-1140. [Link]

-

Majumdar, A., & Chattopadhyay, B. (2021). Recent advances in the synthesis and reactivity of quinoxaline. Organic Chemistry Frontiers, 8(15), 4216-4253. [Link]

-

Yilmaz, I., et al. (2018). Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique. Molecules, 23(11), 2772. [Link]

-

Singh, S. K., et al. (2023). A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications. Research Journal of Pharmacy and Technology, 16(11), 5437-5443. [Link]

-

6-Quinoxalinecarbonitrile. (n.d.). LookChem. Retrieved January 12, 2026, from [Link]

-

Pereira, J. A., et al. (2015). Quinoxaline, its derivatives and applications: A State of the Art review. European Journal of Medicinal Chemistry, 97, 664-672. [Link]

-

Pereira, J. A., et al. (2014). Quinoxaline, its derivatives and applications: A State of the Art review. European Journal of Medicinal Chemistry, 97, 664-672. [Link]

-

Quinoxaline. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]

-

Sharma, D., & Narasimhan, B. (2023). Methods of Preparation of Quinoxalines. Encyclopedia. [Link]

- Dar, A. A., et al. (2020). Quinoxaline: Synthetic and pharmacological perspectives. International Journal of Pharmaceutical Research and Development, 12(4), 1-13.

-

More, S. V., et al. (2022). Efficient Synthesis of Quinoxaline Derivatives Using Camphorsulfonic Acid As An Organocatalyst. International Journal of Research and Analytical Reviews, 9(1), 103-110. [Link]

-

Balamurugan, K., & Sankaran, K. (2016). FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal. Asian Journal of Applied Sciences, 9, 118-127. [Link]

-

Al-Masoudi, W. A. (2015). synthesis, characterization and antibacterial activities of some indolo [2-3-b] quinoxaline derive. Journal of Chemical and Pharmaceutical Research, 7(3), 112-117. [Link]

- Birajdar, S. S., et al. (2022). A Review on Synthesis and Pharmacological Activities of Quinoxaline and Piperazine Derivatives. International Journal of Pharmaceutical Sciences and Research, 13(10), 4244-4253.

- Wan, J.-P., & Wei, L. (n.d.). Quinoxaline Synthesis by Domino Reactions. Arkivoc.

- El-Dean, A. M. K., et al. (2016). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Journal of Chemistry and Chemical Sciences, 6(11), 1010-1050.

-

El aoufir, Y., et al. (2016). Quinoxaline Derivatives as Corrosion Inhibitors of Carbon Steel in Hydrochloridric Acid Media: Electrochemical, DFT and Monte Carlo simulations studies. Journal of Materials and Environmental Science, 7(12), 4330-4347. [Link]

-

IR spectra of ligands (quinoxaline derivative and ala) and the corresponding complex CuL3ala. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved January 12, 2026, from [Link]

-

Takagi, K., et al. (1975). 13C nuclear magnetic resonance spectra of quinoxaline derivatives. Journal of the Chemical Society, Perkin Transactions 1, (12), 1148-1153. [Link]

-

Nikolaev, E. N., et al. (2007). Electrospray tandem mass spectrometric analysis of novel synthetic quinoxalinone derivatives. Journal of Mass Spectrometry, 42(1), 71-83. [Link]

-

Trefz, F. K., et al. (1988). Enzymatic-chemical preparation of quinoxaline derivatives from L-amino acids for gas chromatographic-mass spectrometric analyses. Biological Mass Spectrometry, 16(1-12), 373-376. [Link]

-

Buravchenko, G. I., et al. (2021). Synthesis of quinoxaline-2-carbonitrile 1,4-dioxide by transformation of an aldehyde group. Chemistry of Heterocyclic Compounds, 57, 654-655. [Link]

-

Wang, Y., et al. (2021). Simple Purification and Ultrahigh-Pressure Liquid Chromatography–Tandem Mass Spectrometry Determination of Five Quinoxaline 1,4-dioxides and their Metabolites in Swine Liver. LCGC International, 34(10), 22-29. [Link]

-

FTIR analysis of the quinoxaline compound. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Dezhenkova, L. G., et al. (2018). Novel Quinoxaline-2-Carbonitrile-1,4-Dioxide Derivatives Suppress HIF1α Activity and Circumvent MDR in Cancer Cells. Journal of Biomolecular Structure and Dynamics, 36(sup1), 1-13. [Link]

-

Al-dujaili, L. J. (2023). Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. Letters in Organic Chemistry, 20(9), 740-756. [Link]

Sources

- 1. recipp.ipp.pt [recipp.ipp.pt]

- 2. Quinoxaline, its derivatives and applications: A State of the Art review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent advances in the synthesis and reactivity of quinoxaline - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 6. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | 23088-24-6 | YAA08824 [biosynth.com]

- 8. Cas 23088-24-6,6-QUINOXALINECARBONITRILE | lookchem [lookchem.com]

- 9. This compound | CymitQuimica [cymitquimica.com]

- 10. 23088-24-6 CAS MSDS (6-QUINOXALINECARBONITRILE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 11. 6-QUINOXALINECARBONITRILE | 23088-24-6 [m.chemicalbook.com]

- 12. 6-QUINOXALINECARBONITRILE CAS#: 23088-24-6 [amp.chemicalbook.com]

- 13. 13C nuclear magnetic resonance spectra of quinoxaline derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 14. scialert.net [scialert.net]

- 15. researchgate.net [researchgate.net]

- 16. Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Quinoxaline | C8H6N2 | CID 7045 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. Electrospray tandem mass spectrometric analysis of novel synthetic quinoxalinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. encyclopedia.pub [encyclopedia.pub]

- 20. ijrar.org [ijrar.org]

- 21. Quinoxaline - Wikipedia [en.wikipedia.org]

- 22. Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development | MDPI [mdpi.com]

- 23. Novel Quinoxaline-2-Carbonitrile-1,4-Dioxide Derivatives Suppress HIF1α Activity and Circumvent MDR in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Quinoxaline-6-carbonitrile CAS number 23088-24-6 characterization

An In-Depth Technical Guide to the Characterization of Quinoxaline-6-carbonitrile (CAS: 23088-24-6)

Introduction

The quinoxaline scaffold, a fused bicyclic system of benzene and pyrazine rings, is recognized as a "privileged structure" in medicinal chemistry and materials science.[1] Its unique electronic properties and rigid planar structure make it a versatile building block for a vast array of pharmacologically active compounds. Quinoxaline derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][2][3][4] Synthetic quinoxalines are even found in antibiotics like echinomycin, which are known to inhibit the growth of Gram-positive bacteria.

This compound (CAS No. 23088-24-6) is a key intermediate, offering a reactive nitrile group for further synthetic elaboration. This functional handle allows for its incorporation into more complex molecular architectures, making it a valuable precursor for drug discovery programs and the development of advanced organic materials.[5][6]

This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive framework for the synthesis and rigorous characterization of this compound. It moves beyond simple procedural descriptions to explain the scientific rationale behind each step, ensuring a thorough and validated approach to obtaining and confirming this critical chemical entity.

Section 1: Physicochemical Properties and Safety Data

A foundational understanding of a compound's properties and handling requirements is paramount for safe and effective research.

Key Properties

The fundamental physicochemical data for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 23088-24-6 | [5] |

| Molecular Formula | C₉H₅N₃ | [5][7] |

| Molecular Weight | 155.16 g/mol | [5][7] |

| IUPAC Name | This compound | |

| Melting Point | 176-178 °C | |

| Boiling Point | 329.7 ± 22.0 °C (at 760 mmHg) | |

| Appearance | Solid | |

| SMILES | C1=CC2=NC=CN=C2C=C1C#N | [5] |

Chemical Structure

The two-dimensional structure of this compound is depicted below.

Safety and Handling

This compound is classified under GHS07 (Harmful) and requires careful handling.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Measures:

-

P261 & P280: Avoid breathing dust and wear protective gloves, clothing, and eye/face protection. This is crucial to prevent skin, eye, and respiratory tract irritation.

-

P302+P352 & P305+P351+P338: In case of skin contact, wash with plenty of water. If in eyes, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do.

-

General Laboratory Practice: Always handle in a well-ventilated area, preferably within a chemical fume hood.[8] Avoid generating dust.[8] Store in a cool, dry place away from incompatible materials like strong oxidizing agents.[9]

-

Section 2: Synthesis of this compound

The most prevalent and reliable method for synthesizing the quinoxaline core is the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.[10][11] For this compound, the logical precursors are 3,4-diaminobenzonitrile and glyoxal.

Synthetic Workflow

The reaction proceeds via a double condensation followed by an oxidative aromatization to yield the stable heterocyclic product.

Experimental Protocol: Synthesis

Causality: This protocol utilizes ethanol as a green and effective solvent. The reaction can often proceed at room temperature, but gentle heating can be applied to drive the reaction to completion, as monitored by Thin Layer Chromatography (TLC).[12] The acidic conditions that can catalyze this reaction are often inherent from commercial glyoxal solutions or can be promoted with a mild acid catalyst.

-

Reaction Setup: To a 100 mL round-bottom flask, add 3,4-diaminobenzonitrile (1.0 eq). Dissolve it in 30 mL of ethanol with stirring.

-

Reagent Addition: Slowly add an aqueous solution of glyoxal (40 wt. %, 1.1 eq) to the flask at room temperature.

-

Reaction Monitoring: Stir the mixture at room temperature. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase) until the starting diamine spot is no longer visible. If the reaction is slow, gently heat the mixture to reflux (approx. 78 °C).

-

Workup: Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to precipitate the product. If precipitation is incomplete, reduce the solvent volume under reduced pressure.

-

Isolation: Collect the resulting solid by vacuum filtration. Wash the solid with a small amount of cold water, followed by cold ethanol, to remove residual impurities.

-

Purification: The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product as a crystalline solid. Dry the purified product under vacuum.

Section 3: Comprehensive Structural and Purity Characterization

Rigorous characterization is non-negotiable to confirm the identity, structure, and purity of the synthesized compound. Each technique provides a unique and complementary piece of information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR is the most powerful technique for elucidating the precise covalent structure of an organic molecule in solution. ¹H NMR confirms the number and connectivity of protons, while ¹³C NMR provides a map of the carbon skeleton. For this compound, NMR is essential to confirm the successful formation of the heterocyclic ring and the correct regiochemistry of the nitrile substituent.

Protocol: Sample Preparation and Acquisition

-

Weigh approximately 5-10 mg of the dried, purified product.

-

Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. DMSO-d₆ is often a good choice for quinoxaline derivatives due to its excellent solvating power.

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. Include DEPT-135 and 2D experiments (COSY, HSQC) if structural ambiguity exists.

Data Interpretation: Expected Spectra

-

¹H NMR: The spectrum is expected to show signals in the aromatic region (typically δ 7.5-9.0 ppm). The two protons on the pyrazine ring (H-2 and H-3) will appear as singlets or doublets depending on long-range coupling, often at the most downfield positions. The three protons on the substituted benzene ring will form a distinct pattern (e.g., an AMX system) confirming the '6-carbonitrile' substitution pattern.

-

¹³C NMR: The spectrum will show 9 distinct carbon signals. Key signals to identify include the nitrile carbon (-C≡N) around δ 115-120 ppm and the two pyrazine carbons (C-2, C-3) which are typically the most downfield among the carbons bearing protons (δ 140-150 ppm).[13] The quaternary carbons of the ring junction will also be present.[13]

Mass Spectrometry (MS)

Expertise & Causality: MS is used to determine the molecular weight of the compound, providing direct confirmation of the molecular formula. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition. Electrospray Ionization (ESI) is a preferred soft ionization method that typically yields the protonated molecule [M+H]⁺, minimizing fragmentation and simplifying spectral interpretation.[14][15]

Protocol: ESI-MS Analysis

-

Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

A small amount of formic acid (0.1%) may be added to the solution to promote protonation.

-

Infuse the solution directly into the ESI source or inject it via an HPLC system.

-

Acquire the mass spectrum in positive ion mode.

Data Interpretation: Expected Results

-

Molecular Ion: The primary peak observed should correspond to the protonated molecule [M+H]⁺.

-

Calculated exact mass for C₉H₅N₃: 155.0483

-

Expected m/z for [C₉H₆N₃]⁺: 156.0561

-

-

An observed mass in HRMS within ±5 ppm of the calculated value provides strong evidence for the molecular formula C₉H₅N₃.

High-Performance Liquid Chromatography (HPLC)

Expertise & Causality: HPLC is the industry-standard technique for assessing the purity of a chemical compound. For a conjugated aromatic molecule like this compound, a reverse-phase C18 column is ideal.[16] The method separates the target compound from starting materials, byproducts, and other impurities based on polarity. Purity is typically quantified by the area percentage of the main peak detected by a UV-Vis detector.

Protocol: Purity Analysis

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: Water + 0.1% Formic Acid (or Trifluoroacetic Acid).

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: Start with a high percentage of A (e.g., 95%), and run a linear gradient to a high percentage of B (e.g., 95%) over 10-15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV-Vis detector set at 254 nm or a wavelength of maximum absorbance determined by a UV scan.

-

Injection Volume: 10 µL of a ~1 mg/mL solution.

Data Interpretation: Purity Assessment

-

A pure sample will exhibit a single, sharp, and symmetrical peak.

-

Purity is calculated as: (Area of Main Peak / Total Area of All Peaks) x 100%. For use in drug development, a purity of >98% is typically required.

X-ray Crystallography

Expertise & Causality: While NMR and MS confirm the molecular formula and connectivity, single-crystal X-ray diffraction provides the definitive, unambiguous three-dimensional structure of the molecule in the solid state.[17] It is the gold standard for structural proof, revealing precise bond lengths, bond angles, and intermolecular packing interactions (e.g., π-stacking) that can influence the material's bulk properties.[18]

Protocol: Crystallization and Data Collection

-

Crystal Growth: Grow single crystals suitable for diffraction. This is often achieved by slow evaporation of a saturated solution of the purified compound in a suitable solvent (e.g., ethyl acetate, acetone, or a mixture like dichloromethane/hexane).

-

Mounting: Carefully mount a high-quality single crystal on a goniometer head.

-

Data Collection: Place the crystal in a cold stream (e.g., 100 K) to minimize thermal motion and collect diffraction data using an X-ray diffractometer.

-

Structure Solution and Refinement: Process the data and solve the crystal structure using specialized software to generate a final structural model.

Data Interpretation: Structural Validation

-

The refined structure will provide a visual 3D model, confirming the planar quinoxaline core and the linear geometry of the nitrile group.

-

It provides the ultimate confirmation of the connectivity and regiochemistry, validating the results from all other analytical techniques.

Section 4: Integrated Characterization Workflow

A logical, multi-technique workflow ensures that all aspects of the compound's identity and quality are verified. The process is self-validating, with each step confirming the last.

Sources

- 1. Quinoxaline, its derivatives and applications: A State of the Art review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. recipp.ipp.pt [recipp.ipp.pt]

- 5. This compound | 23088-24-6 | YAA08824 [biosynth.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. 23088-24-6 CAS MSDS (6-QUINOXALINECARBONITRILE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. fishersci.com [fishersci.com]

- 10. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. soc.chim.it [soc.chim.it]

- 12. ijrar.org [ijrar.org]

- 13. 13C nuclear magnetic resonance spectra of quinoxaline derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 14. Electrospray tandem mass spectrometric analysis of novel synthetic quinoxalinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Separation of Quinoxaline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. tandfonline.com [tandfonline.com]

Physical properties of Quinoxaline-6-carbonitrile (melting point, boiling point)

An In-Depth Technical Guide to the Physical Properties of Quinoxaline-6-carbonitrile

Abstract: This technical guide provides a focused examination of the core physical properties of this compound, specifically its melting and boiling points. Intended for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple data sheet to offer a comprehensive understanding of the significance of these properties and the rigorous experimental methodologies used for their determination. We delve into the principles of phase transitions, the impact of purity on physical constants, and provide detailed, self-validating protocols for accurate measurement. The guide is grounded in authoritative references to ensure scientific integrity and practical applicability in a laboratory setting.

Introduction to this compound

Quinoxaline, a bicyclic heterocyclic compound composed of a benzene ring fused to a pyrazine ring, serves as a privileged scaffold in medicinal chemistry.[1][2] Its derivatives are integral to numerous marketed drugs, exhibiting a wide spectrum of pharmacological activities, including antiviral, anticancer, and antibacterial properties.[3] this compound (CAS No. 23088-24-6) is a specific derivative where a nitrile group is substituted at the 6th position.

The physical properties of an active pharmaceutical ingredient (API) or intermediate like this compound are fundamental parameters that govern its behavior during synthesis, purification, formulation, and storage. An accurate understanding of its melting and boiling points is not merely an identification check; it is a critical data point for ensuring purity, predicting stability, and designing robust manufacturing processes.

Core Physical Properties: A Quantitative Overview

The defining physical constants for this compound are summarized below. These values are foundational for subsequent experimental design and material characterization.

Data Summary

| Property | Value | CAS Number | Molecular Formula | Source(s) |

| Melting Point | 176-178 °C | 23088-24-6 | C₉H₅N₃ | [4][5][6][7] |

| Boiling Point | 329.7 ± 22.0 °C (Predicted) at 760 mmHg | 23088-24-6 | C₉H₅N₃ | [4][5][7] |

The Scientist's Perspective: Why These Properties Matter

-

Melting Point as a Criterion for Purity: A sharp melting point range (typically 0.5-1.0 °C) is a strong indicator of a pure crystalline compound. The presence of even small amounts of miscible impurities will typically cause a depression of the melting point and a broadening of the melting range.[8] Therefore, determining the melting point is a rapid, inexpensive, and reliable first-pass assessment of sample purity post-synthesis and after each purification step. For this compound, a measured range significantly below or wider than 176-178 °C would necessitate further purification.

-

Boiling Point and Thermal Stability: The boiling point indicates the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure, causing it to transition into a gaseous state.[9][10] For a high-boiling-point solid like this compound, this value is often determined under vacuum and extrapolated or, more commonly, predicted computationally. This high boiling point suggests strong intermolecular forces and indicates the compound will have low volatility under standard laboratory conditions, which is crucial for handling and minimizing exposure. It also informs the upper-temperature limits for processes like drying or solvent removal, helping to prevent thermal degradation.

Experimental Determination Methodologies

The following protocols describe standard, authoritative methods for the empirical determination of melting and boiling points. These methods are designed to be self-validating through careful observation and control of experimental variables.

Melting Point Determination: The Capillary Method

This is the most common and reliable method for determining the melting point of a solid organic compound. The principle relies on slowly heating a small, powdered sample in a sealed capillary tube while observing the precise temperature range over which the solid-to-liquid phase transition occurs.[11]

Step-by-Step Protocol:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. A small amount is placed on a clean, dry surface.

-

Capillary Loading: The open end of a glass capillary tube (sealed at one end) is pressed into the powder. The tube is inverted and tapped gently to pack the powder into the sealed end, aiming for a sample height of 1-2 mm.[12]

-

Apparatus Setup: The loaded capillary is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is then placed in a heating apparatus, such as a Thiele tube containing mineral oil or an electrically heated metal block (e.g., a Mel-Temp apparatus).[11]

-

Heating and Observation: The apparatus is heated slowly, at a rate of approximately 1-2 °C per minute as the expected melting point is approached.

-

Data Recording: Two temperatures are meticulously recorded:

-

T₁: The temperature at which the first drop of liquid appears.

-

T₂: The temperature at which the entire sample has completely melted into a clear liquid.

-

-

Reporting: The result is reported as the range T₁ – T₂. For a pure sample of this compound, this range should fall within the authoritative value of 176-178 °C.

Workflow Diagram: Melting Point Determination

Caption: Workflow for Capillary Melting Point Determination.

Boiling Point Determination: The Thiele Tube Method

Given the high (predicted) boiling point of this compound, experimental determination would require specialized high-temperature apparatus. However, the Thiele tube method is a classic and efficient technique for general organic compounds that illustrates the core physical principle.[13] It relies on matching the sample's vapor pressure to the external pressure.

Step-by-Step Protocol:

-

Sample Preparation: A small fusion tube is filled to about half its volume with the liquid sample.

-

Capillary Insertion: A capillary tube, sealed at one end, is placed open-end-down into the fusion tube.

-

Apparatus Setup: The fusion tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling-point liquid (e.g., mineral oil), ensuring the sample is fully immersed.[13]

-

Heating: The side arm of the Thiele tube is heated gently. This design promotes convection currents, ensuring uniform temperature distribution.[14]

-

Observation (Heating Phase): As the temperature rises, air trapped in the capillary tube will expand and escape. As the liquid's boiling point is reached and exceeded, a rapid and continuous stream of bubbles will emerge from the capillary's open end.[9][13] This indicates the vapor pressure inside the capillary is greater than the atmospheric pressure.

-

Observation (Cooling Phase): The heat source is removed. As the apparatus cools, the stream of bubbles will slow and eventually stop. The exact moment the liquid is drawn back into the capillary tube, the vapor pressure of the sample equals the atmospheric pressure.

-

Data Recording: The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the sample. The barometric pressure should also be recorded for a fully corrected value.[10]

Workflow Diagram: Boiling Point Determination

Caption: Workflow for Thiele Tube Boiling Point Determination.

Synthesis and Purity Context

Quinoxaline derivatives are generally synthesized through the condensation reaction of an o-phenylenediamine with a 1,2-dicarbonyl compound.[1][15] The specific synthesis of this compound would involve a substituted o-phenylenediamine. The purity of the final product, and thus the accuracy of its measured physical properties, is highly dependent on the success of this reaction and subsequent purification steps (e.g., recrystallization, chromatography) to remove unreacted starting materials, byproducts, or residual solvents.

Conclusion

The melting point (176-178 °C) and predicted boiling point (~330 °C) of this compound are critical physical parameters that serve as indicators of identity and purity.[4][5][6][7] Their accurate determination using standardized methodologies, such as the capillary and Thiele tube methods, is a fundamental requirement in research and development. These properties directly influence experimental design, from setting reaction temperatures to developing purification strategies and formulation protocols. Adherence to rigorous experimental technique ensures the generation of reliable and reproducible data, which is the cornerstone of scientific integrity in drug discovery and development.

References

-

Melting point determination . University of Calgary. [Link]

-

Determination Of Boiling Point Of An Organic Compound Experiment . BYJU'S. [Link]

-

Experiment 1: Melting-point Determinations . Athabasca University. [Link]

-

Determination of Melting Point of An Organic Compound | PDF . Scribd. [Link]

-

Boiling Point Determination of Organic Compounds: Chemistry Guide . Vedantu. [Link]

-

experiment (1) determination of melting points . University of Technology, Iraq. [Link]

-

Determination Of Melting Point Of An Organic Compound . BYJU'S. [Link]

-

6.2B: Step-by-Step Procedures for Boiling Point Determination . Chemistry LibreTexts. [Link]

-

Determination of Boiling Point of Organic Compounds . GeeksforGeeks. [Link]

-

Determination of Boiling Point | PDF . Scribd. [Link]

-

Efficient Synthesis of Quinoxaline Derivatives Using Camphorsulfonic Acid As An Organocatalyst . International Journal of Research and Analytical Reviews (IJRAR). [Link]

-

Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities . Current Organic Synthesis. [Link]

-

Quinoxaline . NIST WebBook. [Link]

-

Recent advances in the transition-metal-free synthesis of quinoxalines . RSC Advances. [Link]

-

Synthesis, pharmacological application of quinoxaline and its derivative . International Journal of Research Trends and Innovation. [Link]

-

QUINOXALINE SYNTHESIS BY DOMINO REACTIONS . Jiangxi Normal University. [Link]

Sources

- 1. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijrti.org [ijrti.org]

- 3. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 23088-24-6 CAS MSDS (6-QUINOXALINECARBONITRILE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. 6-QUINOXALINECARBONITRILE | 23088-24-6 [m.chemicalbook.com]

- 6. 6-QUINOXALINECARBONITRILE CAS#: 23088-24-6 [amp.chemicalbook.com]

- 7. 6-QUINOXALINECARBONITRILE | 23088-24-6 [amp.chemicalbook.com]

- 8. athabascau.ca [athabascau.ca]

- 9. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 10. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 11. scribd.com [scribd.com]

- 12. byjus.com [byjus.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. scribd.com [scribd.com]

- 15. soc.chim.it [soc.chim.it]

Introduction: The Structural and Functional Significance of Quinoxaline-6-carbonitrile

An In-depth Technical Guide to the Spectroscopic Characterization of Quinoxaline-6-carbonitrile

This compound is a heterocyclic aromatic compound featuring a quinoxaline core—a fused bicyclic system comprising a benzene ring and a pyrazine ring—functionalized with a nitrile group at the 6-position. Its molecular formula is C₉H₅N₃, and it has a molecular weight of approximately 155.16 g/mol . This molecule serves as a pivotal building block in medicinal chemistry and materials science. The quinoxaline scaffold is a recognized "privileged structure," frequently appearing in pharmacologically active compounds with applications as kinase inhibitors, antimicrobial agents, and anticancer therapeutics. The electron-withdrawing nature of both the pyrazine ring and the nitrile substituent makes this compound a unique synthon for creating complex molecular architectures with tailored electronic properties.

This guide provides a comprehensive analysis of the spectroscopic data essential for the unambiguous identification and characterization of this compound, intended for researchers and professionals in drug development and chemical synthesis. We will delve into the experimental and predicted data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering not just the data itself, but the scientific rationale behind the spectral features.

Caption: Structure of this compound with atom numbering.

Part 1: Experimental ¹H NMR Spectroscopic Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) is the cornerstone technique for elucidating the structure of organic molecules in solution. For this compound, it provides definitive information on the number, environment, and connectivity of the aromatic protons.

Detailed Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of high-purity this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is predicated on its excellent solubilizing power for many organic compounds and its single residual solvent peak (δ ≈ 7.26 ppm) that typically does not interfere with aromatic signals.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution to serve as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: Acquire the spectrum on a 300 MHz (or higher) NMR spectrometer. A higher field strength is advantageous as it increases chemical shift dispersion, simplifying the analysis of complex spin systems.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is sufficient.

-

Acquisition Time (AQ): ~3-4 seconds.

-

Relaxation Delay (D1): 2-5 seconds to ensure full relaxation of protons.

-

Number of Scans (NS): 16-64 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

-

Temperature: Maintain a constant temperature, typically 298 K (25 °C).

-

-

Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase and baseline correct the resulting spectrum. Integrate the signals to determine the relative number of protons.

¹H NMR Data Summary

The following data was obtained for this compound in CDCl₃ at 300 MHz.[1]

| Signal Label | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| H2 / H3 | 8.96 | s | - | 2H | H2 and H3 |

| H5 | 8.49 | dd | J = 1.8, 0.6 | 1H | H5 |

| H8 | 8.21 | dd | J = 8.7, 0.6 | 1H | H8 |

| H7 | 7.92 | dd | J = 8.7, 1.8 | 1H | H7 |

Expert Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is highly characteristic and provides a clear fingerprint of the molecule.

-

Protons of the Pyrazine Ring (H2, H3): The two protons on the pyrazine ring, H2 and H3, are chemically equivalent due to the molecule's symmetry plane. They appear as a sharp singlet at a significantly downfield chemical shift of 8.96 ppm . This pronounced deshielding is a direct consequence of the powerful electron-withdrawing effect of the two nitrogen atoms within the pyrazine ring, which reduces the electron density around the adjacent C-H bonds. The integration value of 2H confirms the presence of these two equivalent protons.

-

Protons of the Benzene Ring (H5, H7, H8): The three protons on the substituted benzene ring form a coupled spin system.

-

H5: This proton, located ortho to the nitrile group, appears as a doublet of doublets at 8.49 ppm . Its downfield shift is attributed to the anisotropic and electron-withdrawing effects of the adjacent nitrile group. It shows a small meta-coupling (J = 1.8 Hz) to H7 and a very small para-coupling (J = 0.6 Hz) to H8.

-

H8: This proton appears as a doublet of doublets at 8.21 ppm . It is ortho to the pyrazine ring fusion, which exerts a deshielding effect. It exhibits a large ortho-coupling (J = 8.7 Hz) to H7 and a small para-coupling (J = 0.6 Hz) to H5.

-

H7: This proton, situated between H5 and H8, resonates as a doublet of doublets at 7.92 ppm . It is split by both adjacent protons, showing a large ortho-coupling to H8 (J = 8.7 Hz) and a smaller meta-coupling to H5 (J = 1.8 Hz).

-

Caption: ¹H NMR assignments for this compound.

Part 2: Predicted Spectroscopic Profile (¹³C NMR, IR, MS)

Preamble: As a Senior Application Scientist, it is crucial to maintain scientific integrity. While an exhaustive search of public domain literature and spectral databases yielded definitive ¹H NMR data, corresponding experimental spectra for ¹³C NMR, IR, and MS of the parent this compound were not located. The following sections, therefore, provide an expert prediction of the expected spectral characteristics. These predictions are grounded in the fundamental principles of each technique and informed by data from structurally similar quinoxaline and benzonitrile derivatives.

¹³C NMR Spectroscopy (Predicted)

Carbon-13 NMR spectroscopy is invaluable for determining the carbon framework of a molecule. For this compound, nine distinct signals are expected, corresponding to the nine carbon atoms in the structure.

Experimental Protocol: ¹³C NMR

The protocol is similar to that for ¹H NMR, with key differences in acquisition parameters.

-

Instrumentation: A 75 MHz or 125 MHz spectrometer is standard.

-

Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30') is used to produce a spectrum with singlets for each carbon, simplifying analysis.

-

Acquisition Parameters:

-

Spectral Width: A wider spectral width (~200-220 ppm) is required to cover the full range of carbon chemical shifts.

-

Relaxation Delay (D1): A longer delay (5-10 seconds) is often necessary, especially for quaternary carbons which have longer relaxation times.

-

Number of Scans (NS): A significantly higher number of scans (e.g., 1024 or more) is needed due to the low natural abundance of the ¹³C isotope.

-

Predicted ¹³C NMR Data

| Predicted Shift (δ, ppm) | Carbon Assignment | Rationale |

| ~145-150 | C2, C3 | Highly deshielded by adjacent nitrogen atoms in the pyrazine ring. |

| ~142-145 | C4a, C8a | Quaternary carbons at the ring fusion, deshielded by nitrogen. |

| ~135-140 | C7 | Aromatic CH carbon. |

| ~130-135 | C5 | Aromatic CH carbon, deshielded by the nitrile group. |

| ~128-132 | C8 | Aromatic CH carbon. |

| ~117-119 | C≡N | Characteristic chemical shift for a nitrile carbon. |

| ~110-115 | C6 | Quaternary carbon attached to the nitrile group. Its shift is influenced by the electron-withdrawing nature of the nitrile. |

Infrared (IR) Spectroscopy (Predicted)

IR spectroscopy probes the vibrational modes of a molecule, providing a functional group fingerprint.

Experimental Protocol: IR

-

Method: The Attenuated Total Reflectance (ATR) method is a modern, rapid, and reliable choice. A small amount of the solid sample is placed directly on the ATR crystal (e.g., diamond or germanium).

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition: The spectrum is typically recorded from 4000 cm⁻¹ to 400 cm⁻¹. An average of 16-32 scans is usually sufficient to obtain a high-quality spectrum. A background spectrum of the clean ATR crystal is recorded first and automatically subtracted from the sample spectrum.

Predicted IR Data

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| ~3100-3000 | Medium-Weak | Aromatic C-H Stretch |

| ~2225 | Strong, Sharp | C≡N Stretch (Nitrile) |

| ~1610, 1570, 1500 | Medium-Strong | Aromatic C=C and C=N Ring Stretching |

| ~800-900 | Strong | C-H Out-of-Plane Bending (characteristic of substitution pattern) |

The most diagnostic peak in the IR spectrum is the strong, sharp absorption around 2225 cm⁻¹ , which is highly characteristic of the nitrile (C≡N) functional group. This peak provides unequivocal evidence of the carbonitrile moiety.

Mass Spectrometry (MS) (Predicted)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering structural clues.

Experimental Protocol: MS

-

Method: Electron Ionization (EI) is a classic technique that provides detailed fragmentation patterns. The sample is introduced into the ion source (often via a direct insertion probe or GC inlet), where it is bombarded with high-energy electrons (~70 eV).

-

Instrumentation: A Time-of-Flight (TOF) or Quadrupole mass analyzer. High-resolution mass spectrometry (HRMS) is preferred as it can confirm the elemental composition.

-

Analysis: The resulting spectrum plots the relative abundance of ions against their m/z values.

Predicted Mass Spectrum Data

| Predicted m/z | Proposed Ion | Rationale |

| 155 | [M]⁺ | Molecular Ion Peak . Corresponds to the molecular weight of C₉H₅N₃. |

| 128 | [M - HCN]⁺ | A common fragmentation pathway for nitrogen heterocycles, involving the loss of hydrogen cyanide. |

| 102 | [C₇H₄N]⁺ | Further fragmentation, possibly from loss of another nitrogen-containing species. |

The most critical piece of information from the mass spectrum would be the molecular ion peak at m/z = 155 , confirming the molecular formula of the compound.

Conclusion

References

-

Quinoxaline . PubChem. National Center for Biotechnology Information. [Link]

-

Pai, N. R., et al. (2011). A novel synthesis of quinoxaline- 6-carabaldehyde and its evaluation as potential antimicrobial agent. Der Pharma Chemica, 3(6), 591-598. [Link]

-

Buchanan, J. L. (2011). Carbon-Trifluoromethyl Bond Forming Reactions and Palladium-Catalyzed Cyanation of (Hetero)aryl Halides [Doctoral dissertation, Massachusetts Institute of Technology]. DSpace@MIT. [Link]

Sources

An In-Depth Technical Guide to the Synthesis of Quinoxaline-6-carbonitrile from o-Phenylenediamine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview and a detailed experimental protocol for the synthesis of quinoxaline-6-carbonitrile, a key heterocyclic scaffold of significant interest in medicinal chemistry and materials science. The primary synthetic route detailed herein involves the classical and robust cyclocondensation reaction of a substituted o-phenylenediamine, specifically 3,4-diaminobenzonitrile, with a 1,2-dicarbonyl compound, glyoxal. This document delves into the underlying reaction mechanism, provides a step-by-step experimental procedure, and discusses the critical parameters influencing the reaction's success. Furthermore, it offers insights into the characterization of the final product and presents a framework for optimizing the synthesis, ensuring both high yield and purity. This guide is intended to be a valuable resource for researchers and professionals engaged in the synthesis of quinoxaline derivatives and the development of novel chemical entities.

Introduction: The Significance of the Quinoxaline Scaffold

Quinoxaline, a heterocyclic compound composed of a benzene ring fused to a pyrazine ring, represents a privileged structural motif in the realm of bioactive molecules and functional materials.[1][2] The inherent aromaticity and the presence of two nitrogen atoms in the pyrazine ring bestow upon the quinoxaline core unique electronic and steric properties, making it a versatile building block in the design of novel compounds with a wide array of applications.

In the pharmaceutical industry, quinoxaline derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antidepressant properties.[1][2] Notably, the quinoxaline scaffold is a key component of several approved drugs, underscoring its therapeutic relevance. The ability to readily introduce various substituents onto the quinoxaline ring system allows for the fine-tuning of its biological activity, making it a focal point in drug discovery programs.

Beyond its medicinal applications, the quinoxaline core is also a valuable component in the development of organic light-emitting diodes (OLEDs), fluorescent probes, and other advanced materials due to its favorable photophysical and electronic properties. The synthesis of specifically substituted quinoxalines, such as this compound, is therefore of paramount importance for accessing novel compounds with tailored functionalities.

The Cornerstone of Quinoxaline Synthesis: Cyclocondensation

The most prevalent and dependable method for the synthesis of the quinoxaline scaffold is the cyclocondensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound.[1][2][3] This reaction is valued for its efficiency, broad substrate scope, and the relative ease of execution.

Reaction Mechanism

The reaction proceeds through a well-established mechanism involving the nucleophilic attack of the amino groups of the o-phenylenediamine on the carbonyl carbons of the 1,2-dicarbonyl compound. The key steps are as follows:

-

Initial Nucleophilic Attack: One of the amino groups of the o-phenylenediamine attacks one of the carbonyl carbons of the 1,2-dicarbonyl compound, forming a hemiaminal intermediate.

-

Dehydration: The hemiaminal intermediate readily undergoes dehydration to form an imine.

-

Intramolecular Cyclization: The second amino group of the o-phenylenediamine then attacks the remaining carbonyl carbon in an intramolecular fashion, leading to the formation of a six-membered dihydropyrazine ring.

-

Final Dehydration/Aromatization: A final dehydration step results in the formation of the stable, aromatic quinoxaline ring system.

This sequence of events is often catalyzed by acids, which protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the initial nucleophilic attack.

Caption: Generalized mechanism for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis of this compound from 3,4-diaminobenzonitrile and glyoxal. The procedure is adapted from analogous syntheses of substituted quinoxalines and is designed to be robust and reproducible.

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Purity |

| 3,4-Diaminobenzonitrile | C₇H₇N₃ | 133.15 | 1.33 g (10 mmol) | ≥98% |

| Glyoxal (40% in H₂O) | C₂H₂O₂ | 58.04 | 1.45 mL (10 mmol) | 40% w/w |

| Ethanol | C₂H₅OH | 46.07 | 50 mL | ≥99.5% |

| Acetic Acid (glacial) | CH₃COOH | 60.05 | 1 mL | Catalyst |

| Sodium Sulfate (anhydrous) | Na₂SO₄ | 142.04 | As needed | Drying agent |

| Silica Gel | SiO₂ | - | As needed | Chromatography |

| Dichloromethane | CH₂Cl₂ | 84.93 | As needed | Eluent |

| Hexane | C₆H₁₄ | 86.18 | As needed | Eluent |

Step-by-Step Procedure

Caption: Step-by-step experimental workflow for the synthesis of this compound.

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 1.33 g (10 mmol) of 3,4-diaminobenzonitrile in 50 mL of ethanol.

-

Addition of Reagents: To the stirred solution, add 1.45 mL (10 mmol) of a 40% aqueous solution of glyoxal, followed by the dropwise addition of 1 mL of glacial acetic acid as a catalyst.

-

Reaction: Heat the reaction mixture to reflux and maintain it at this temperature with vigorous stirring.

-

Monitoring the Reaction: The progress of the reaction should be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., dichloromethane:hexane, 1:1). The reaction is typically complete within 2-4 hours.

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol by rotary evaporation.

-

Extraction: Redissolve the residue in 50 mL of dichloromethane and transfer it to a separatory funnel. Wash the organic layer with 2 x 25 mL of water to remove any remaining glyoxal and acetic acid.

-

Drying: Dry the organic layer over anhydrous sodium sulfate, filter, and wash the solid with a small amount of dichloromethane.

-

Isolation of Crude Product: Concentrate the filtrate under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be purified by column chromatography on silica gel using a gradient of dichloromethane in hexane as the eluent. Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water) can be employed.

-

Characterization: The purified product should be a solid. Characterize the final product by determining its melting point and by spectroscopic methods such as ¹H NMR and ¹³C NMR.

Expected Results and Characterization

-

Product: this compound

-

Appearance: A solid, typically off-white to pale yellow.

-

Melting Point: The reported melting point for this compound is in the range of 176-178 °C.

-

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region corresponding to the protons on the quinoxaline ring system.

-

¹³C NMR: The carbon NMR spectrum will display resonances for the carbon atoms of the quinoxaline core and the nitrile group.

-

| Parameter | Expected Outcome |

| Yield | 60-80% (post-purification) |

| Melting Point | 176-178 °C |

| Purity (by NMR) | >95% |

Trustworthiness and Self-Validation

The protocol described is designed to be a self-validating system. The progress of the reaction can be easily monitored by TLC, allowing for the determination of the optimal reaction time and ensuring the complete consumption of the starting materials. The purification by column chromatography or recrystallization provides a means to obtain a highly pure product, the identity and purity of which can be unequivocally confirmed by melting point determination and spectroscopic analysis. A sharp melting point within the expected range is a strong indicator of purity. Furthermore, the characteristic signals in the ¹H and ¹³C NMR spectra will provide definitive structural confirmation of the desired this compound.

Conclusion

This technical guide has provided a detailed and practical approach for the synthesis of this compound from 3,4-diaminobenzonitrile and glyoxal. By following the outlined experimental protocol and understanding the underlying chemical principles, researchers can reliably synthesize this valuable heterocyclic compound. The robust nature of the cyclocondensation reaction, coupled with straightforward purification and characterization methods, makes this a highly accessible and efficient synthetic route for professionals in the fields of organic synthesis, medicinal chemistry, and materials science.

References

-

Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56. [Link]

-

More, S. V., et al. (2013). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. International Journal of Organic Chemistry, 3(2), 123-130. [Link]

-

Patel, B. G., & Parmar, K. A. (2018). SYNTHESIS AND CHARACTERIZATION OF QUINOXALINES & THEIR ANTIMICROBIAL STUDY. International Journal of Research and Analytical Reviews, 5(3), 306-313. [Link]

-

Organic Chemistry Portal. (n.d.). Quinoxaline synthesis. [Link]

-

Zayed, M. F. (2023). Methods of Preparation of Quinoxalines. Encyclopedia, 3(4), 1361-1376. [Link]

-

Singh, P., & Paul, K. (2022). General synthetic pathway for the synthesis of quinoxaline derivatives. ResearchGate. [Link]

-

Reich, H. J. (n.d.). NMR Spectroscopy - 1H NMR Chemical Shifts. Organic Chemistry Data & Info. [Link]

-

Pereira, J. A., et al. (2015). Quinoxaline, its derivatives and applications: A State of the Art review. European Journal of Medicinal Chemistry, 97, 664-672. [Link]

Sources

- 1. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 2. researchgate.net [researchgate.net]

- 3. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Versatility of the Quinoxaline Scaffold: A Technical Guide for Drug Discovery Professionals

Foreword: The Enduring Promise of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as fertile ground for the discovery of novel therapeutic agents. The quinoxaline nucleus, a bicyclic heteroaromatic system formed by the fusion of a benzene and a pyrazine ring, stands as a testament to this principle. Its structural rigidity, coupled with the electronic properties imparted by the nitrogen atoms, provides a versatile scaffold for the design of molecules with a remarkable breadth of biological activities. This guide, intended for researchers, scientists, and drug development professionals, offers an in-depth exploration of the multifaceted biological activities of quinoxaline derivatives. Moving beyond a mere catalog of effects, we will delve into the mechanistic underpinnings of their anticancer, antimicrobial, and antiviral properties, elucidate the causal relationships that drive structure-activity relationships, and provide detailed, field-proven experimental protocols to empower your own research endeavors. Our narrative is built upon the pillars of scientific integrity, aiming to create a self-validating system of information that is both authoritative and immediately applicable in a laboratory setting.

I. The Quinoxaline Core: A Foundation for Diverse Biological Engagement

The quinoxaline scaffold's prevalence in medicinal chemistry is not accidental. Its chemical architecture offers a unique combination of features that make it an ideal starting point for the development of bioactive molecules. The aromatic system provides a planar surface for π-π stacking interactions with biological targets, while the nitrogen atoms can act as hydrogen bond acceptors, crucial for specific molecular recognition. Furthermore, the quinoxaline ring can be readily functionalized at various positions, allowing for the systematic exploration of chemical space and the fine-tuning of pharmacological properties.

A common and efficient method for the synthesis of the quinoxaline core involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. This reaction is versatile and can be adapted to produce a wide array of substituted quinoxalines, providing a robust platform for generating compound libraries for biological screening.[1][2] The accessibility of diverse derivatives is a cornerstone of any successful drug discovery program, and the synthetic tractability of the quinoxaline scaffold is a key contributor to its "privileged" status.

II. Anticancer Activity: Targeting the Engines of Malignancy

Quinoxaline derivatives have emerged as a significant class of anticancer agents, demonstrating efficacy against a wide range of human cancer cell lines.[3][4] Their mechanisms of action are often multifaceted, targeting key signaling pathways that are dysregulated in cancer.

A. Mechanisms of Action: A Two-Pronged Assault on Cancer Cells

-

Kinase Inhibition: Silencing Aberrant Growth Signals

Many cancers are driven by the hyperactivity of protein kinases, enzymes that play a central role in cell signaling pathways controlling proliferation, survival, and metastasis. Quinoxaline derivatives have been shown to be potent inhibitors of several key kinases implicated in cancer.[5][6]

-

Epidermal Growth Factor Receptor (EGFR) Inhibition: The EGFR signaling pathway is a critical regulator of cell growth and is often overactive in various cancers. Certain quinoxaline derivatives have demonstrated potent inhibitory activity against EGFR, with IC50 values in the nanomolar range.[7] By blocking the ATP-binding site of the EGFR tyrosine kinase, these compounds prevent downstream signaling and inhibit cancer cell proliferation.[8]

-

PI3K/Akt/mTOR Pathway Inhibition: The PI3K/Akt/mTOR pathway is another crucial signaling cascade that is frequently hyperactivated in cancer, promoting cell survival and proliferation. Several quinoxaline derivatives have been identified as dual inhibitors of PI3K and mTOR, offering a powerful strategy to shut down this pro-survival pathway.[9][10][11] This dual inhibition can lead to a more profound and sustained anticancer effect compared to targeting a single kinase in the pathway.

Caption: Quinoxaline derivatives as dual inhibitors of the PI3K/mTOR pathway.

-

-

Induction of Apoptosis: Triggering Programmed Cell Death

A hallmark of cancer is the evasion of apoptosis, or programmed cell death. Many effective anticancer therapies work by reactivating this dormant process. Quinoxaline derivatives have been shown to induce apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[12][13] This is often achieved through the modulation of key apoptotic proteins, such as the upregulation of pro-apoptotic Bax and the downregulation of anti-apoptotic Bcl-2.[14] The activation of caspases, the executioner enzymes of apoptosis, is a common downstream event following treatment with apoptotic-inducing quinoxaline derivatives.[2][3]

Caption: Induction of apoptosis by quinoxaline derivatives.

B. Structure-Activity Relationship (SAR) Insights

The anticancer potency of quinoxaline derivatives can be significantly influenced by the nature and position of substituents on the quinoxaline ring. Understanding these structure-activity relationships is crucial for the rational design of more effective anticancer agents.[4][8]

| Compound ID | R1 | R2 | Target Cancer Cell Line | IC50 (µM) | Reference |

| 3 | H | C(=O)OEt | HCT116 (Colon) | 2.51 | [7] |

| 11 | H | C(=O)NH(CH2)2OH | HCT116 (Colon) | 1.32 | [7] |

| 17 | CH3 | C(=O)NH(CH2)2OH | HCT116 (Colon) | 1.72 | [7] |

| XVa | NH-benzamide | H | HCT116 (Colon) | 4.4 | [5] |

| VIIIc | NH-urea-Ph-Cl | H | HCT116 (Colon) | 2.5 | [5] |

This table presents a selection of data for illustrative purposes.

Causality in SAR: The data suggests that modifications at the 2 and 3-positions of the quinoxaline ring are critical for anticancer activity. For instance, the conversion of the ester group in compound 3 to a hydroxyethyl amide in compound 11 leads to a significant increase in potency against the HCT116 colon cancer cell line.[7] This highlights the importance of hydrogen bonding interactions in the target binding site. Similarly, the presence of a urea moiety with a chloro-substituted phenyl ring in compound VIIIc results in potent activity, suggesting that this group may be involved in key interactions with the target kinase.[5]

C. Experimental Workflow for Anticancer Activity Assessment

A robust and reproducible experimental workflow is essential for the accurate evaluation of the anticancer potential of quinoxaline derivatives. The following workflow outlines a standard approach, from initial cytotoxicity screening to the elucidation of the mechanism of action.

Caption: Experimental workflow for in vitro anticancer drug screening.

Detailed Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][11]

-

Cell Seeding:

-

Culture cancer cells in a suitable medium to ~80% confluency.

-

Trypsinize and resuspend the cells in fresh medium.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

-

Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a series of dilutions of the quinoxaline derivatives in the cell culture medium.

-

Remove the medium from the wells and replace it with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

-

Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium from the wells.

-

Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

-

-

Absorbance Measurement and Data Analysis:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

-

III. Antimicrobial Activity: A New Frontier in the Fight Against Resistance

The rise of antimicrobial resistance is a pressing global health crisis, necessitating the discovery of novel antibacterial agents with new mechanisms of action. Quinoxaline derivatives have demonstrated promising activity against a range of pathogenic bacteria, including multidrug-resistant strains.[15][16]

A. Mechanism of Action: Disrupting Bacterial DNA Replication

A key target for many antibacterial agents is DNA gyrase, a type II topoisomerase that is essential for bacterial DNA replication and repair.[17] Quinolone antibiotics, a well-established class of antibacterial drugs, exert their effect by inhibiting this enzyme.[18][19] Emerging evidence suggests that some quinoxaline derivatives may also target bacterial DNA gyrase, leading to the inhibition of DNA synthesis and ultimately bacterial cell death.[20][21]

Caption: Inhibition of bacterial DNA gyrase by quinoxaline derivatives.

B. Structure-Activity Relationship (SAR) Insights

The antimicrobial efficacy of quinoxaline derivatives is highly dependent on their substitution patterns.

| Compound ID | R1 | R2 | Target Bacterium | MIC (µg/mL) | Reference |

| 2d | Cl | 4-Cl-Ph-NH- | Escherichia coli | 8 | [22] |